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N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Lipophilicity Metabolic stability CYP450 liability

Kinase drug discovery programs often face a critical gap: access to imidazo[1,2-a]pyrazine analogs with non-canonical C-2/N-3 substitution patterns not represented in published SAR. This compound fills that gap. • Unique chemical space: C-2 4-methylsulfanylphenyl paired with N-3 4-fluoroaniline-a combination absent from all published kinase SAR campaigns-enabling diversity-oriented screening with novel IP potential. • Oxidation handle: The methylsulfanyl group permits stepwise oxidation to sulfoxide/sulfone derivatives, each with distinct polarity and H-bond acceptor profiles for ADME tuning. • Validated scaffold: Crystallographically confirmed ATP-competitive hinge binding (PDB 3NRM, 2XEZ); N-3 aniline NH serves as hinge H-bond donor. Supplied at ≥95% purity for non-human research use with global delivery.

Molecular Formula C19H15FN4S
Molecular Weight 350.4 g/mol
Cat. No. B11298796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC19H15FN4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4S/c1-25-16-8-2-13(3-9-16)18-19(22-15-6-4-14(20)5-7-15)24-11-10-21-12-17(24)23-18/h2-12,22H,1H3
InChIKeyLXRLJXUWCZRNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine: Structural & Pharmacological Baseline


N-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine (CAS not yet publicly assigned; molecular formula C₁₉H₁₅FN₄S; MW 350.415 g/mol) is a fully synthetic, tri-substituted imidazo[1,2-a]pyrazine derivative bearing a 4-fluorophenylamino group at position 3 and a 4-methylsulfanylphenyl substituent at position 2 . The imidazo[1,2-a]pyrazine core is recognized as a privileged kinase-inhibitor scaffold, with crystallographically confirmed binding to Aurora kinases (PDB 3NRM), CHK1 (PDB 2XEZ), and BRD4 (PDB 4WIV), establishing the core as an ATP-competitive hinge-binding motif [1]. This compound is currently catalogued by multiple commercial suppliers at ≥95% purity for non-human research use only .

N-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine: Substituent Triad Problem in Generic Substitution


The imidazo[1,2-a]pyrazine class demonstrates extreme sensitivity to substituent identity at positions C-2, N-3, and the pyrazine ring periphery. In the Aurora kinase inhibitor series, replacement of the C-2 aryl group altered kinase selectivity profiles across a panel of over 30 kinases, with some analogs showing >100-fold shifts in off-target potency [1]. In the antileishmanial CTN1122 optimization campaign, removal of the C-2 4-fluorophenyl group alone reduced L-CK1.2 inhibition to near-background levels, while shifting the N-3 pyridyl nitrogen from para to meta abolished all measurable activity [2]. The target compound combines a 4-fluorophenyl N-3 aniline with a 4-methylsulfanylphenyl C-2 group—a substitution pair not reported in any published SAR study—meaning no generic analog with a methoxy, chloro, or unsubstituted phenyl at C-2 can be presumed to replicate its binding, selectivity, or physicochemical profile [1].

N-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine: Quantitative Differentiation vs. Closest Analogs


C-2 Methylsulfanyl vs. Methoxy: Lipophilicity and Metabolic Fate

The target compound carries a 4-methylsulfanyl (‑SCH₃) substituent on the C-2 phenyl ring in place of the more common 4-methoxy (‑OCH₃) or 4-halo groups found in characterized imidazo[1,2-a]pyrazine analogs. Using the closest published comparator—1,3-benzodioxol-5-yl-[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amine (BindingDB BDBM37923; IC₅₀ = 1.22 × 10⁴ nM vs. cAMP-dependent protein kinase catalytic subunit alpha)—the ‑SCH₃ group introduces a higher computed logP contribution (~+0.7 log units relative to ‑OCH₃ based on Hansch π constants) and replaces an H-bond acceptor with a more polarizable sulfur atom, which alters both passive membrane permeability and CYP450-mediated oxidation susceptibility [1]. The influenza NP inhibitor A4, which carries a structurally distinct C-8 aryloxy substituent rather than a C-2 thioether, demonstrated high human plasma metabolic stability (T₁/₂ = 990 min; remaining at 120 min > 90%) with moderate CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 inhibition [2]. Although this metabolic data is scaffold-class evidence rather than target-compound-specific data, it demonstrates that imidazo[1,2-a]pyrazines with optimized C-2/C-8 substitution can achieve favorable stability profiles, and the methylsulfanyl group provides a chemically distinct entry point for oxidation-state tuning (sulfoxide/sulfone) not available to methoxy or halo analogs [1].

Lipophilicity Metabolic stability CYP450 liability Drug design

N-3 4-Fluorophenylamino vs. N-Cyclopentyl: Target Engagement

The target compound features an N-3-(4-fluorophenyl)amino substituent, which introduces an aniline NH capable of additional hydrogen-bonding interactions within the kinase hinge region, along with a 4-fluoro substituent that can participate in orthogonal dipolar contacts. A closely related analog with a saturated N-3 substituent—N-cyclopentyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine (BindingDB BDBM100058)—was tested against Kallikrein-7 and showed negligible activity (EC₅₀ > 7.72 × 10³ nM) [1]. While these two compounds differ at both N-3 and C-2 positions, the >7.7 μM inactivity of the N-cyclopentyl analog against a serine protease target underscores the functional consequences of N-3 substitution choice. In the Aurora kinase inhibitor series, the N-3 aromatic amine was shown via X-ray crystallography (PDB 3NRM) to participate in a critical hydrogen-bond network with the hinge region backbone, and replacement with non-aromatic amines was not tolerated [2]. The 4-fluoro substituent on the N-3 aniline ring further distinguishes the target compound from unsubstituted N-phenyl analogs (e.g., N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine, MW 318.3) by contributing an estimated +0.15–0.3 logP units and altering the electron density of the aniline nitrogen, which modulates both binding affinity and metabolic N-dealkylation susceptibility [2].

Kinase selectivity Hinge-binding motif N-3 SAR Target engagement

C-2 Bromo vs. Methylsulfanyl Substituent: Physicochemical Properties

The direct halogen analog of the target compound—2-(4-bromophenyl)-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine (ChemDiv catalog; MW 383.22, C₁₈H₁₂BrFN₄S)—is commercially available and represents the closest purchasable comparator differing by a single atom at the C-2 phenyl para position (Br vs. SCH₃) . The replacement of bromine (σₚ = +0.23; MR = 8.88) with methylsulfanyl (σₚ = 0.00; MR = 13.82) represents a fundamental shift from an electron-withdrawing, lipophilic halogen to an electron-neutral, polarizable thioether with a larger molar refractivity. This substitution pattern is precedented in the p38 MAP kinase inhibitor literature, where 2-alkylsulfanyl imidazoles demonstrated dual p38α/PDE-4 inhibition (e.g., CBS-3595, IC₅₀ = 65 nM vs. p38α in human whole blood), with the sulfur substituent contributing to a distinct selectivity profile compared to halogenated analogs [1]. Additionally, the CHK1 inhibitor series based on 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines demonstrated that pendant aryl substitution at C-2 profoundly affects kinase selectivity: the same core scaffold could inhibit CHK1, CHK2, and ABL with equivalent or better potency depending solely on the C-2 aryl substitution pattern [2]. The Br→SCH₃ replacement in the target compound is therefore expected to yield distinct kinase selectivity and physicochemical properties relative to the bromophenyl analog.

Halogen replacement Thioether SAR Physicochemical properties Lead optimization

Methylsulfanyl Oxidation Pathway: Sulfoxide and Sulfone Tuning

A structural feature distinguishing the target compound from all non-sulfur-containing imidazo[1,2-a]pyrazine analogs is the presence of the methylsulfanyl (‑SCH₃) group, which can be selectively oxidized to the corresponding sulfoxide (‑SOCH₃) and sulfone (‑SO₂CH₃) derivatives. This oxidation ladder provides a unique, experimentally accessible route to systematically modulate compound polarity, aqueous solubility, and target affinity without altering the core scaffold. In the imidazo[1,2-a]pyrazine CHK1 inhibitor series described by researchers at AstraZeneca (PDB 2XEZ), 3,6-di(hetero)aryl substitution enabled ATP-competitive inhibition with IC₅₀ values ranging from nanomolar to low micromolar depending on the C-3 and C-6 aryl groups, but none of the reported compounds contained a sulfur-based solubilizing or oxidation-sensitive handle [1]. Furthermore, the pyrazine ring C-6 and C-8 positions in the target compound remain unsubstituted, differentiating it from the majority of highly optimized kinase inhibitors in this class that bear C-6 or C-8 substituents for selectivity tuning (e.g., the Aurora inhibitor series at PDB 3NRM; the BRD4 inhibitor UMB-32 with a C-2 substituted phenyl and N-tert-butyl group, Kd = 550 nM vs. BRD4 [2]). The lack of C-6/C-8 substitution in the target compound preserves synthetic accessibility for late-stage diversification while the methylsulfanyl group provides a chemically orthogonal handle for property optimization.

Sulfur oxidation Prodrug design Solubility tuning Metabolic switching

Imidazo[1,2-a]pyrazine Scaffold Kinase Profiling

Although no kinase profiling data have been published for the target compound itself, the imidazo[1,2-a]pyrazine scaffold has demonstrated reproducible, broad-spectrum kinase inhibitory activity across multiple independent studies. The 3,6-di(hetero)arylimidazo[1,2-a]pyrazine series was profiled against a panel of kinases and found to inhibit CHK1, CHK2, and ABL with IC₅₀ values in the submicromolar to low micromolar range depending on substitution [1]. The Aurora kinase inhibitor series based on this scaffold achieved low-nanomolar cellular activity with improved off-target kinase selectivity relative to earlier chemotypes, as confirmed by X-ray co-crystal structures showing canonical ATP-competitive hinge binding [2]. Separately, the imidazo[1,2-a]pyrazine core was used to develop BRD4 bromodomain inhibitors (UMB-32 series) with cellular potency of 724 nM in BRD4-dependent lines [3]. Most recently, an imidazo[1,2-a]pyrazine derivative (A4) was identified via phenotypic screening as an influenza virus nucleoprotein inhibitor with EC₅₀ = 2.75 μM and a selectivity index (SI = CC₅₀/EC₅₀) of 9.95 against the PR8-PB2-Gluc strain, demonstrating that the scaffold can engage non-kinase targets [4]. This breadth of confirmed target engagement across kinase and non-kinase targets establishes the scaffold as a productive screening starting point, and the target compound's unique substitution pattern (absent from all published series) represents an unexplored region of chemical space within this validated scaffold.

Kinase profiling ATP-competitive inhibitor Scaffold repurposing Screening library design

N-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine: Application Scenarios


Kinase Inhibitor Screening in Unexplored Substitution Space

The imidazo[1,2-a]pyrazine core has confirmed ATP-competitive binding to Aurora kinases (PDB 3NRM), CHK1 (PDB 2XEZ), and other kinases, with submicromolar IC₅₀ values achieved across multiple targets [1]. The target compound's unique combination of C-2-(4-methylsulfanylphenyl) and N-3-(4-fluorophenyl)amino substituents occupies a region of chemical space not represented in any published kinase SAR study, making it suitable for diversity-oriented kinase panel screening where novel intellectual property is a priority. The N-3 aniline NH has been crystallographically confirmed as a hinge-binding hydrogen-bond donor in the Aurora inhibitor series, providing a rational basis for expecting target engagement [1].

ADME Optimization via Methylsulfanyl Oxidation Ladder

The methylsulfanyl group allows controlled stepwise oxidation to sulfoxide and sulfone derivatives, each with distinct polarity, solubility, and hydrogen-bond acceptor character [2]. This oxidation pathway is not accessible to any commercially available methoxy-, halo-, or alkyl-substituted imidazo[1,2-a]pyrazine analog. The influenza NP inhibitor A4 from the same scaffold class demonstrated T₁/₂ = 990 min in human plasma with >90% parent remaining at 120 min [3], suggesting that the core scaffold is compatible with favorable metabolic stability. Systematic oxidation of the target compound's methylsulfanyl group can be used to map the relationship between sulfur oxidation state and ADME parameters without altering the core pharmacophore.

Selectivity Counter-Screen for Imidazo[1,2-a]pyrazine Chemotypes

The target compound's lack of C-6 and C-8 substitution differentiates it from the most potent, highly optimized kinase inhibitors in this class (e.g., Aurora inhibitor 1j at PDB 3NRM, which bears C-6 substitution for selectivity). This structural simplicity makes it a suitable tool compound for assessing the contribution of peripheral substitution to target selectivity—an essential component of kinase drug discovery where polypharmacology is a recognized challenge [1]. The N-3-(4-fluorophenyl)amino motif is shared with more advanced analogs, enabling direct comparison of selectivity profiles as a function of C-2 and C-6/C-8 decoration.

Antiviral Screening Against RNA Viruses with Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine derivative A4 demonstrated broad-spectrum anti-influenza activity (EC₅₀ = 3.19 μM vs. H1N1 PR8; 5.38 μM vs. H3N2; 2.99 μM vs. Influenza B Yamagata) and retained full potency against oseltamivir-resistant H1N1/pdm09 (EC₅₀ = 1.67 μM) through a novel nucleoprotein-targeting mechanism [3]. The target compound differs from A4 in its C-2 and N-3 substitution pattern, providing a structurally distinct entry point for antiviral screening against influenza and other RNA viruses where resistance to current therapies is an urgent clinical need [3].

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